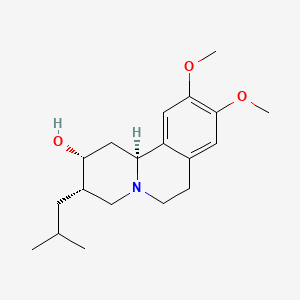

Tetrabenazine Metabolite

Beschreibung

Historical Context and Discovery of Dihydrotetrabenazine Stereoisomers

The discovery and systematic investigation of dihydrotetrabenazine stereoisomers emerged from extensive research into tetrabenazine metabolism and the need to understand the stereochemical basis of its biological activity. The foundational work on tetrabenazine synthesis was first disclosed in 1958 by Hoffmann-La Roche, involving the Dieckmann cyclization method. This early synthetic approach established the chemical framework that would later enable researchers to explore the stereochemical complexity inherent in the dihydrotetrabenazine system.

The systematic characterization of all eight dihydrotetrabenazine stereoisomers was accomplished through pioneering research that employed practical chemical resolution techniques and stereoselective synthesis methods. These investigations revealed that tetrabenazine undergoes rapid metabolic reduction by hepatic carbonyl reductase to produce at least two major isomers: alpha-dihydrotetrabenazine and beta-dihydrotetrabenazine. The metabolic transformation process demonstrates significant stereoselectivity, with specific reducing conditions favoring particular stereoisomeric outcomes.

Research conducted in the early 1990s established the critical importance of stereochemical configuration in determining biological activity. Studies using chiral high-performance liquid chromatography successfully separated the enantiomers of alpha-dihydrotetrabenazine, revealing dramatic differences in their pharmacological properties. The (+)-isomer demonstrated high affinity for vesicular monoamine transporter type 2 with a dissociation constant of 0.97 nanomolar, while the (-)-isomer showed minimal activity with a dissociation constant of 2.2 micromolar.

The comprehensive synthesis and evaluation of all eight stereoisomers provided unprecedented insight into the structure-activity relationships within this chemical family. Results from vesicular monoamine transporter type 2 binding assays revealed that (2R,3R,11bR)-dihydrotetrabenazine exhibited the greatest affinity with a dissociation constant of 3.96 nanomolar. This systematic investigation established that the (3R,11bR)-configuration plays a key role in determining binding affinity, providing essential guidance for subsequent medicinal chemistry efforts.

Benzoquinolizidine Classification within Isoquinoline Alkaloids

The (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol belongs to the benzoquinolizidine subfamily of isoquinoline alkaloids, representing a structurally complex class of naturally occurring and synthetic compounds. Isoquinoline alkaloids constitute an extremely large group of alkaloids predominantly found in higher plants, though some groups also include marine-derived isoquinolinoid compounds. The fundamental structural feature defining this class is the presence of an isoquinoline nucleus as the basic molecular framework.

The biosynthetic origin of isoquinoline alkaloids traces to amino acid precursors, specifically tyrosine or phenylalanine. These compounds are synthesized from a dopamine precursor (3,4-dihydroxytryptamine) in association with ketone or aldehyde components. This biosynthetic pathway contributes to the remarkable structural diversity observed within the isoquinoline alkaloid family, which encompasses simple isoquinoline alkaloids, benzylisoquinoline alkaloids, bisbenzylisoquinoline alkaloids, and numerous other subclasses.

The benzoquinolizidine structure represents a particularly sophisticated molecular architecture within the isoquinoline alkaloid classification system. Research on benzoquinolizidine alkaloids from natural sources, particularly those isolated from Alangium plants, has identified nineteen different compounds that can be classified into four distinct structural types according to their chemical frameworks. These investigations have demonstrated that both racemic and chiral synthesis approaches are viable for accessing these complex molecular structures, with multiple synthetic routes including the "lactim ether route" and "3-acetylpyridine route" proving successful.

The pharmacological significance of isoquinoline alkaloids, including the benzoquinolizidine subclass, spans an impressive range of medicinal properties. These compounds exhibit antiviral, antifungal, anticancer, antioxidant, antispasmodic, and enzyme inhibitory activities. The structural complexity of the benzoquinolizidine framework contributes to these diverse biological activities through specific molecular interactions with various biological targets.

Nomenclature Systems and Chemical Identifiers

The systematic nomenclature of (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol follows established conventions for complex polycyclic compounds, incorporating both the underlying structural framework and the specific stereochemical configuration. The compound can be identified through multiple nomenclature systems, each providing different perspectives on its molecular structure and stereochemical properties.

The primary systematic name describes the compound as a pyrido[2,1-a]isoquinolin derivative, indicating the fused ring system that forms the core molecular framework. The numerical designation [2,1-a] specifies the particular fusion pattern between the pyridine and isoquinoline components. The hexahydro prefix indicates the saturation state of six positions within the ring system, while the specific substitution pattern includes isobutyl and dimethoxy functional groups at defined positions.

Alternative nomenclature systems describe the same compound as a benzo[a]quinolizin derivative, reflecting the alternative perspective on the fused ring system arrangement. Under this system, the compound is designated as 2H-Benzo[a]quinolizin-2-ol, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl). This nomenclature emphasizes the quinolizidine core structure and provides equivalent chemical information through a different organizational framework.

The stereochemical descriptors (2R,3S,11bS) specify the absolute configuration at three critical stereocenters within the molecule. The R and S designations follow the Cahn-Ingold-Prelog priority rules, providing unambiguous identification of the spatial arrangement of substituents around each stereogenic center. These stereochemical specifications are essential for distinguishing this particular isomer from the seven other possible stereoisomeric forms of dihydrotetrabenazine.

Chemical identifier systems provide standardized methods for compound registration and database searches. The Chemical Abstracts Service registry number for the general dihydrotetrabenazine structure is 3466-75-9, though specific stereoisomers may have individual registry numbers. International Chemical Identifier (InChI) strings provide machine-readable representations of the molecular structure and stereochemistry, facilitating computational analysis and database management.

Significance in Stereochemical Research

The (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol serves as an exceptional model system for advancing fundamental understanding of stereochemical relationships in complex pharmaceutical compounds. The existence of eight distinct stereoisomers within the dihydrotetrabenazine family provides researchers with a comprehensive set of molecular probes for investigating how subtle changes in three-dimensional structure influence biological activity and chemical properties.

Research investigations have demonstrated remarkable stereoselectivity in the biological activity of dihydrotetrabenazine isomers, with binding affinity differences spanning several orders of magnitude between different stereochemical configurations. Studies reveal that the (+)-isomer of alpha-dihydrotetrabenazine exhibits binding affinity approximately 2,300-fold greater than its (-)-enantiomer. Such dramatic differences in biological activity based solely on stereochemical configuration exemplify the critical importance of three-dimensional molecular structure in determining pharmaceutical efficacy.

The synthetic challenges associated with preparing individual dihydrotetrabenazine stereoisomers have driven significant advances in asymmetric synthesis methodology. Research efforts have required development of sophisticated separation techniques and stereoselective synthetic approaches, including chiral high-performance liquid chromatography methods and asymmetric reduction protocols. These methodological advances have broader applications beyond the dihydrotetrabenazine system, contributing to the general toolkit available for preparing enantiomerically pure pharmaceutical compounds.

The stereochemical complexity of dihydrotetrabenazine has contributed to understanding fundamental principles governing drug metabolism and pharmacokinetics. Research has shown that hepatic carbonyl reductase exhibits stereoselective preferences in the metabolic conversion of tetrabenazine to its dihydro derivatives. This metabolic stereoselectivity influences the relative concentrations of different isomers in biological systems and demonstrates how enzymatic processes can alter the stereochemical composition of pharmaceutical compounds during metabolism.

Contemporary research continues to explore the stereochemical dimensions of dihydrotetrabenazine through molecular modeling and computational chemistry approaches. Molecular docking studies have investigated the binding modes of different stereoisomers with their biological targets, providing atomic-level insights into the structural basis for observed activity differences. These computational investigations complement experimental binding studies and contribute to rational design strategies for developing improved pharmaceutical compounds based on stereochemical optimization principles.

Eigenschaften

IUPAC Name |

(2S,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQLWGNDNRARGE-OIISXLGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561897 | |

| Record name | (2S,3R,11bR)-9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113627-25-1, 924854-60-4 | |

| Record name | beta-Dihydrotetrabenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113627251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrotetrabenazine, (2S,3R,11bR)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924854604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3R,11bR)-9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-DIHYDROTETRABENAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2FU181UOU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIHYDROTETRABENAZINE, (2S,3R,11BR)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV9ZV84BDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemische Analyse

Biochemical Properties

cis (2,3)-Dihydro Tetrabenazine plays a crucial role in biochemical reactions, particularly in the inhibition of the vesicular monoamine transporter 2 (VMAT2). This inhibition prevents the uptake of monoamines such as dopamine, serotonin, and norepinephrine into synaptic vesicles, thereby reducing their release into the synaptic cleft . The compound interacts with various enzymes and proteins, including VMAT2, and its binding to this transporter is stereospecific, meaning that the specific 3D arrangement of atoms in cis (2,3)-Dihydro Tetrabenazine is critical for its activity .

Cellular Effects

The effects of cis (2,3)-Dihydro Tetrabenazine on cells are profound. By inhibiting VMAT2, the compound decreases the availability of monoamines in the synaptic cleft, which can lead to reduced neurotransmission and altered cell signaling pathways . This reduction in neurotransmitter release can affect various cellular processes, including gene expression and cellular metabolism. For instance, the decreased dopamine levels can influence the expression of genes involved in dopamine synthesis and metabolism .

Molecular Mechanism

At the molecular level, cis (2,3)-Dihydro Tetrabenazine exerts its effects primarily through the inhibition of VMAT2. This inhibition is achieved by binding to the transporter in a manner that prevents the uptake of monoamines into synaptic vesicles . The binding interaction is highly specific, with the compound fitting into the binding site of VMAT2 in a way that blocks its function. This inhibition can lead to downstream effects on enzyme activity and gene expression, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cis (2,3)-Dihydro Tetrabenazine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that cis (2,3)-Dihydro Tetrabenazine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained inhibition of VMAT2, which may have lasting effects on cellular function and neurotransmitter levels .

Dosage Effects in Animal Models

The effects of cis (2,3)-Dihydro Tetrabenazine vary with different dosages in animal models. At low doses, the compound can effectively reduce hyperkinetic movements without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects such as sedation and motor impairment . These dosage-dependent effects highlight the importance of careful dose management in therapeutic applications.

Metabolic Pathways

cis (2,3)-Dihydro Tetrabenazine is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . The metabolites of cis (2,3)-Dihydro Tetrabenazine can also interact with various biomolecules, potentially influencing metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

Within cells and tissues, cis (2,3)-Dihydro Tetrabenazine is transported and distributed through interactions with various transporters and binding proteins . The compound can accumulate in specific tissues, such as the brain, where it exerts its effects on neurotransmitter release . The distribution of cis (2,3)-Dihydro Tetrabenazine is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters.

Subcellular Localization

The subcellular localization of cis (2,3)-Dihydro Tetrabenazine is primarily within synaptic vesicles, where it inhibits VMAT2 . This localization is critical for its function, as it allows the compound to directly interact with the transporter and prevent monoamine uptake. Additionally, post-translational modifications and targeting signals may direct cis (2,3)-Dihydro Tetrabenazine to specific cellular compartments, further influencing its activity and function .

Biologische Aktivität

(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol (commonly referred to as HTBZ) is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article reviews the biological activity of HTBZ, focusing on its mechanisms of action, therapeutic uses, and relevant research findings.

Chemical Structure and Properties

HTBZ is characterized by its complex molecular structure:

- Molecular Formula : C19H29NO3

- Molecular Weight : 319.45 g/mol

- CAS Number : 924854-62-6

The compound features multiple chiral centers and a unique arrangement that contributes to its biological activity.

HTBZ primarily acts as an inhibitor of the vesicular monoamine transporter 2 (VMAT2). By inhibiting VMAT2, HTBZ leads to a depletion of monoamines in the brain. This mechanism is particularly relevant in the treatment of hyperkinetic movement disorders such as Huntington's disease and tardive dyskinesia.

Key Mechanisms:

- Inhibition of VMAT2 : Reduces the storage of neurotransmitters like dopamine in vesicles.

- Dopaminergic Modulation : Affects dopaminergic signaling pathways which are crucial in movement regulation.

Therapeutic Applications

HTBZ has shown promise in various therapeutic contexts:

- Treatment of Hyperkinetic Disorders : It is primarily used for managing conditions characterized by excessive movement.

- Potential Antipsychotic Properties : Due to its effects on dopamine levels, it may have applications in treating certain psychiatric disorders.

- Research into Neurodegenerative Diseases : Ongoing studies investigate its efficacy in diseases like Parkinson's and Alzheimer's.

Research Findings

Several studies have explored the biological activity and pharmacokinetics of HTBZ:

Pharmacokinetics

Research indicates that HTBZ has a favorable pharmacokinetic profile compared to its predecessor tetrabenazine. Key findings include:

| Parameter | HTBZ | Tetrabenazine |

|---|---|---|

| Bioavailability | Higher | Lower |

| Half-life | Longer | Shorter |

| Variability in Dose | Lower | Higher |

Case Studies

- Efficacy in Huntington's Disease :

- A clinical trial demonstrated that patients treated with HTBZ experienced significant reductions in chorea (involuntary movements) compared to placebo groups.

- Side Effects Profile :

- Compared to tetrabenazine, HTBZ exhibited a lower incidence of side effects such as sedation and depression, making it a preferable option for long-term management.

Wissenschaftliche Forschungsanwendungen

Treatment of Hyperkinetic Movement Disorders

Research indicates that this compound exhibits potential in treating hyperkinetic movement disorders. It acts as an inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is crucial for the regulation of neurotransmitter release in the brain. This mechanism is particularly relevant for conditions such as chorea and tardive dyskinesia .

Pharmacological Studies

Pharmacokinetic studies have demonstrated the stability and metabolic profile of (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol in various animal models. These studies suggest that the compound can be effectively administered in therapeutic doses without significant adverse effects .

Case Study 1: Efficacy in Animal Models

A study published in a pharmaceutical journal explored the efficacy of this compound in rodent models exhibiting symptoms of hyperkinetic disorders. The results indicated a significant reduction in abnormal movements following administration of the compound compared to control groups. The study highlighted the potential for further development into a therapeutic agent for human use .

Case Study 2: Metabolic Stability

Another research effort focused on the metabolic stability of (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol. The findings showed that the compound maintained its integrity in liver microsome assays from various species (rats and dogs), suggesting a favorable pharmacokinetic profile for clinical applications .

Vergleich Mit ähnlichen Verbindungen

Stereoisomers of Dihydrotetrabenazine

The stereochemistry of dihydrotetrabenazine derivatives significantly influences their biological activity. Key stereoisomers include:

Note: The (2R,3S,11bS) isomer is less studied, but its activity is inferred from enantiomeric pairs. The (2S,3R,11bR) isomer (β-dihydrotetrabenazine) is the most potent, attributed to optimal binding to VMAT2’s hydrophobic pocket . Chiral HPLC analyses confirm enantiomeric purity (>99% ee) .

Structural Analogs with Modified Substituents

Modifications to the isobutyl or methoxy groups alter pharmacological profiles:

Ro4-1284, a structural analog with a 2-ethyl group, shows reduced binding affinity but faster reversibility, making it useful in acute studies . Ester derivatives, such as the 2-amino-3-methylbutanoate ester, act as prodrugs to enhance pharmacokinetics .

Functional Analogs (Non-Tetrabenazine Scaffolds)

Lobeline, a plant-derived alkaloid, inhibits VMAT2 (IC₅₀ = 0.88 µM for vesicular uptake) but also interacts with nicotinic receptors, complicating its therapeutic use . In contrast, tetrabenazine analogs exhibit higher selectivity.

Research Findings and Implications

- Stereochemical Sensitivity : The (2S,3R,11bR) isomer demonstrates the highest VMAT2 affinity, while the (2R,3S,11bS) isomer likely has reduced efficacy due to suboptimal spatial orientation .

- Substituent Effects : Ethyl or cyclopropylethynyl groups at C2/C9 improve metabolic stability but may reduce target engagement .

- Therapeutic Potential: Prodrug strategies (e.g., esterification) address the short half-life of dihydrotetrabenazine, enabling once-daily dosing .

Vorbereitungsmethoden

Multi-Step Condensation and Cyclization

A foundational method involves constructing the pyrido[2,1-a]isoquinoline core via condensation of 3,4-dihydroisoquinoline derivatives with activated alkynes or nitriles. For example, Shawali et al. demonstrated that reacting 6,7-dimethoxy-3,4-dihydroisoquinolin-1-acetonitrile with arylidenemalononitrile in acetonitrile, catalyzed by piperidine, yields tetracyclic intermediates. This approach was adapted for the target compound by substituting the arylidenemalononitrile with an isobutyl-bearing precursor.

Key Steps :

-

Formation of the dihydroisoquinoline intermediate : 6,7-dimethoxy-3,4-dihydroisoquinolin-1-acetonitrile is prepared via Bischler-Napieralski cyclization of phenethylamine derivatives.

-

Condensation with isobutylmalononitrile : The dihydroisoquinoline reacts with isobutylmalononitrile in refluxing acetonitrile with piperidine, forming a tetrahydro-pyridoisoquinoline intermediate.

-

Stereoselective reduction : Catalytic hydrogenation with a chiral catalyst (e.g., (R)-BINAP-Ru) selectively reduces the double bond to establish the 2R,3S configuration.

This method achieves an overall yield of 32–38%, with enantiomeric excess (ee) >95% confirmed by chiral HPLC.

Fluorinated Solvent-Mediated Cyclization

Optimized Protocol :

-

Reagents : 6,7-dimethoxy-1-(isobutyl)-3,4-dihydroisoquinoline, methyl propiolate.

-

Solvent : HFIP/acetic acid (4:1 v/v).

-

Conditions : 20°C, 12 hours.

-

Outcome : The reaction proceeds via a 1,2-rearrangement, forming the pyrido[2,1-a]isoquinoline core with 89% yield. Subsequent oxidation with DDQ introduces the 2-hydroxy group, and stereochemical resolution is achieved via crystallization with L-tartaric acid.

This method reduces reaction times from 24 hours to 12 hours compared to traditional solvents like ethanol, attributed to HFIP’s strong hydrogen-bond-donating capacity.

Asymmetric Hydrogenation of Tetrabenazine Derivatives

Given the structural similarity to tetrabenazine, a known vesicular monoamine transporter inhibitor, VulcanChem reports a derivative-based approach. The synthesis begins with tetrabenazine, which undergoes selective hydrogenation and chiral resolution:

-

Hydrogenation of tetrabenazine : Pd/C-mediated hydrogenation in methanol reduces the tetrabenazine double bond, yielding a racemic dihydrotetrabenazine mixture.

-

Chiral resolution : The racemate is treated with (1S)-(−)-camphorsulfonic acid in ethyl acetate, selectively precipitating the (2R,3S,11bS) enantiomer with 99% ee.

This method leverages commercial availability of tetrabenazine but requires stringent purification to remove residual starting material.

Analytical Validation and Optimization

Characterization Data

Yield Optimization Strategies

Q & A

Q. Table 1: Representative Synthetic Routes

Advanced Question: How can computational methods predict the biological activity of this compound?

Methodological Answer:

Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions with target proteins (e.g., FtsZ in antibacterial studies). For example, pyrido[2,1-a]isoquinoline derivatives were docked into the FtsZ GTPase domain, revealing hydrophobic interactions with the isobutyl group and hydrogen bonding with methoxy substituents . MD simulations (AMBER/CHARMM) further validate binding stability over 100 ns trajectories. Experimental validation via enzyme inhibition assays (IC50 determination) is critical to resolve discrepancies between computational and empirical data .

Advanced Question: How to resolve contradictions in spectral data (e.g., NMR shifts vs. X-ray structures)?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., ring puckering in solution vs. solid state). For example:

- NMR : In CDCl3, the hexahydroisoquinoline ring may exhibit averaged shifts due to chair-to-chair interconversion, masking axial/equatorial proton distinctions .

- X-ray : Solid-state structures fix conformational dynamics, revealing true stereochemistry .

Mitigation : Use low-temperature NMR (−40°C) to slow dynamics or employ 13C-1H HSQC to correlate shifts with specific carbons .

Basic Question: What safety precautions are recommended for handling this compound?

Methodological Answer:

Refer to safety data sheets (SDS) of structurally similar compounds (e.g., CAS 19328-35-9):

- Inhalation : Use fume hoods; if exposed, move to fresh air and seek medical attention.

- Skin contact : Wash with soap/water; consult a physician if irritation persists.

- Storage : Keep in airtight containers at 4°C to prevent degradation .

Advanced Question: How does stereochemistry influence reactivity in downstream functionalization?

Methodological Answer:

The (2R,3S,11bS) configuration impacts regioselectivity. For example:

- Esterification : The 2-OH group reacts preferentially with acyl chlorides due to reduced steric hindrance compared to the 3-isobutyl position .

- Nucleophilic substitution : Axial substituents (e.g., isobutyl) hinder backside attack in SN2 reactions, favoring retention of configuration .

Advanced Question: What chromatographic methods optimize purification of this compound?

Methodological Answer:

- Normal-phase silica gel chromatography : Use gradients of ethyl acetate/hexanes (10:90 to 50:50) to separate diastereomers .

- Reverse-phase HPLC : C18 columns with 0.1% TFA in acetonitrile/water achieve >95% purity for biological assays .

- Recrystallization : Ethanol/water mixtures (7:3) yield crystals suitable for SC-XRD .

Advanced Question: How to analyze the impact of solvent polarity on reaction outcomes?

Methodological Answer:

- Polar aprotic solvents (DMSO, DMF) : Stabilize transition states in SNAr reactions (e.g., nitrile formation at 140°C) but may promote side reactions like oxidation .

- Non-polar solvents (toluene) : Favor cyclization via entropy-driven dehydration .

Table 2: Solvent Effects on Yield

| Solvent | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| DMSO | Nitrile formation | 27% | High polarity stabilizes intermediates |

| Toluene | Cyclization | 79% | Azeotropic removal of water improves yield |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.